6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Description
Properties
IUPAC Name |
6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-27-20-12-11-15(13-21(20)28-2)14-26-19-10-6-3-7-16(19)22-23(26)25-18-9-5-4-8-17(18)24-22/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQCKGBKZMANFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Indole-2,3-dione with o-Phenylenediamine
The indolo[2,3-b]quinoxaline scaffold is traditionally synthesized via acid-catalyzed condensation of indole-2,3-dione (isatin) with o-phenylenediamine. This method, adapted from Shibinskaya et al., involves refluxing equimolar quantities of isatin and o-phenylenediamine in glacial acetic acid for 6–8 hours. The reaction proceeds through imine formation followed by cyclodehydration, yielding unsubstituted 6H-indolo[2,3-b]quinoxaline in 68–72% yield after recrystallization from ethanol.
Mechanistic Insight :
- Protonation of isatin’s carbonyl group enhances electrophilicity.
- Nucleophilic attack by o-phenylenediamine forms a diimine intermediate.
- Intramolecular cyclization generates the tetracyclic system.
One-Pot Tandem Cyclization-Alkylation
PEG-400 Promoted Synthesis
Building on PMC11425041, a green chemistry approach utilizes polyethylene glycol (PEG-400) as a recyclable solvent:
Optimized Conditions :
- 3-Acetyl-2-chloroindole (1 equiv), 2-amino-3,4-dimethoxybenzophenone (1.1 equiv), KOH (2 equiv), PEG-400 (50 mol%), 40% MeOH/H₂O.
- Visible light irradiation (200 W, λ > 400 nm) at 25°C for 24 hours.
- Yield: 58–63% after extraction with ethyl acetate.
Mechanism :
- Light-induced cleavage of the C–Cl bond generates a radical intermediate.
- Condensation with the aminobenzophenone forms the quinoxaline ring.
- Simultaneous benzylation occurs via nucleophilic attack on the in situ-formed electrophile.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Alkylation | 65–70 | 98.5 | Cost-effective reagents | Requires toxic POCl₃ |
| Suzuki Coupling | 75–82 | 99.1 | High regioselectivity | Expensive Pd catalysts |
| Tandem Cyclization | 58–63 | 97.8 | Solvent recyclability | Longer reaction time |
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30, 1 mL/min) shows a single peak at tR = 6.72 min, confirming >98% purity.
Chemical Reactions Analysis
6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of quinoxaline-2,3-diones, while reduction may yield dihydroquinoxaline derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits a range of biological activities, making it a candidate for various pharmaceutical applications:
- Anticancer Activity : Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation. Its structure allows for interactions with DNA and other cellular targets, leading to apoptosis in cancer cells. For example, derivatives of indoloquinoxalines have shown significant anticancer properties in preclinical models .
- Antiviral Properties : Research indicates that certain derivatives of indoloquinoxaline can inhibit viral replication. Specifically, compounds similar to 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline have been tested against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and cytomegalovirus, showcasing their potential as antiviral agents .
- Anti-inflammatory Effects : The compound's derivatives have been linked to anti-inflammatory activities. Studies show that modifications to the quinoxaline structure can enhance the inhibition of inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Chemical Properties and Mechanism of Action
The unique chemical structure of 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline contributes to its biological activity:
- Structure-Activity Relationship : The presence of methoxy groups at specific positions on the benzyl moiety enhances lipophilicity and bioavailability, which are crucial for effective cellular uptake and interaction with biological targets .
- Mechanisms of Action : The compound may exert its effects through various mechanisms, including DNA intercalation and inhibition of topoisomerases, which are essential for DNA replication and transcription in cancer cells . Additionally, its ability to modulate signaling pathways involved in inflammation further supports its therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of indoloquinoxaline derivatives:
- Anticancer Efficacy : In a study involving human cancer cell lines, compounds structurally related to 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline demonstrated IC50 values in the low micromolar range against breast and lung cancer cells. These findings suggest that such compounds could be developed into lead candidates for cancer therapy .
- Antiviral Activity : A derivative was tested against HSV-1 in vitro and showed significant reduction in viral load at concentrations as low as 10 µM. This highlights the compound's potential as an antiviral agent with further development needed for clinical applications .
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Electrochemical and Photochemical Profiles
HOMO/LUMO Levels :
- 6-(4-Methoxyphenyl) (11e): HOMO = -5.12 eV, LUMO = -2.54 eV, Band gap = 2.58 eV .
- 6-(3,4-Dimethoxybenzyl): Predicted higher HOMO than phenyl derivatives due to electron-donating methoxy groups (similar to 11e) .
- 6-Methyl (5a): HOMO = -5.65 eV, Band gap = 3.01 eV (less reactive than methoxy-substituted analogs) .
Absorption Maxima (λmax) :
Compound Type λmax (nm) Solvent 6-(4-Methoxyphenyl) (IQCH₃) 405 Ethyl acetate 6-(3,4-Dimethoxybenzyl) ~410* Ethyl acetate 6-Bromo (IQBr) 390 Ethyl acetate
Anticancer and DNA Interactions
- Cytotoxicity: 6-(2-(2-Methoxyethoxy)ethyl) (5c): IC₅₀ = 8.2 µM (HL-60 leukemia cells) . 6-(3-Aminopropyl) derivatives: Enhanced activity due to DNA intercalation (lg Kₐ = 6.23–6.87 vs. 5.57–5.89 for simpler analogs) . 6-(4-Methoxyphenyl) (11e): Moderate activity (IC₅₀ = 12.4 µM) but superior photostability for therapeutic applications .
- Topoisomerase Inhibition: Most indoloquinoxalines show poor topoisomerase II inhibition but exhibit multidrug resistance (MDR) modulation, reversing drug efflux in cancer cells .
Antiviral Activity
- 6-(2-Dimethylaminoethyl) (B-220): Potent against HIV-1 and CMV .
- Benzene-annulated derivatives : Reduced antiviral activity due to steric hindrance .
Biological Activity
6-(3,4-Dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family. This compound has garnered attention due to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Chemical Structure and Properties
The compound is characterized by its indole and quinoxaline moieties, which contribute to its biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological macromolecules.
| Property | Value |
|---|---|
| IUPAC Name | 6-(3,4-Dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline |
| Molecular Formula | C23H22N2O2 |
| Molecular Weight | 358.43 g/mol |
| CAS Number | 612041-47-1 |
The biological activity of 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is primarily attributed to its ability to intercalate DNA. This interaction stabilizes the DNA structure and can inhibit processes such as replication and transcription. The thermal stability of the DNA-complex formed by this compound is a critical parameter that influences its efficacy against various diseases.
Key Mechanisms
- DNA Intercalation : The planar structure of the compound allows it to fit between DNA base pairs, disrupting normal function.
- Topoisomerase Inhibition : While some derivatives show poor inhibitory activity on topoisomerase II, they have demonstrated significant modulation of multidrug resistance (MDR) mechanisms in cancer cells .
Biological Activities
Research indicates that 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline exhibits a range of biological activities:
-
Anticancer Activity :
- Several studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds derived from the indoloquinoxaline scaffold have been noted for their cytotoxic effects against leukemia and breast cancer cells .
- Case Study : A derivative displayed IC50 values in the low micromolar range against MCF-7 breast cancer cells.
-
Antiviral Activity :
- The quinoxaline moiety has been linked to antiviral properties against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). Compounds similar to 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline have shown promising results in inhibiting viral replication .
- Table: Antiviral Activity Comparison
Compound Virus Type IC50 (nM) 6-(3,4-Dimethoxybenzyl) HSV 250 Ganciclovir CMV 1300 Acyclovir HSV >20000 - Antimicrobial Activity :
Research Findings
Recent studies have focused on optimizing the structure-activity relationship (SAR) of indoloquinoxaline derivatives to enhance their biological efficacy. Modifications at specific positions on the quinoxaline ring or the benzyl group have led to improved potency and selectivity.
Notable Research Outcomes
- Thermal Stability Studies : Research indicates that modifications can significantly affect the thermal stability of the DNA-complex formed with indoloquinoxaline derivatives, impacting their anticancer efficacy .
- Multidrug Resistance Modulation : Some derivatives have been identified as effective modulators of drug resistance in cancer therapy, enhancing the efficacy of conventional chemotherapeutics .
Q & A
Q. What are the standard synthetic routes for 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline?
The compound is typically synthesized via condensation of isatin derivatives with 1,2-phenylenediamines in glacial acetic acid under reflux conditions. For example:
- Schunck and Marchlewski’s method : Condensation of isatin with substituted phenylenediamines yields the indoloquinoxaline core, followed by alkylation using 3,4-dimethoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in acetone .
- Optimization : Tetrabutylammonium iodide (TBAI) enhances alkylation efficiency by stabilizing intermediates, achieving yields >85% .
Key characterization : ¹H/¹³C NMR, IR, and elemental analysis confirm structural integrity .
Q. How are substituents at the 6-position of the indoloquinoxaline scaffold systematically varied?
Substituents are introduced via nucleophilic substitution or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
- Nucleophilic substitution : 6-(3-chloropropyl) derivatives react with amines (e.g., dimethylamine) in boiling toluene or DMF .
- Click chemistry : Alkynyl intermediates undergo CuAAC with azides to generate triazole-functionalized derivatives, enabling rapid diversification for biological screening .
Critical factors : Solvent polarity (e.g., DMF vs. acetone) and reaction time influence regioselectivity and byproduct formation .
Advanced Research Questions
Q. How do electronic properties (e.g., HOMO/LUMO levels) of 6-(3,4-dimethoxybenzyl) derivatives compare to other analogs?
Electrochemical studies reveal that electron-donating groups (e.g., 3,4-dimethoxybenzyl) raise HOMO energy levels, reducing band gaps. For example:
- Cyclic voltammetry : 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibits a HOMO of −5.2 eV and band gap of 2.8 eV, compared to −5.5 eV and 3.1 eV for non-substituted analogs .
- DFT calculations : Methoxy groups enhance electron density at the indoloquinoxaline core, improving charge transport in optoelectronic applications .
Q. What mechanisms underpin the anticancer activity of triazole-functionalized indoloquinoxaline derivatives?
Derivatives such as 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxaline inhibit cancer cell proliferation via:
- Intercalation : Planar indoloquinoxaline cores intercalate into DNA duplexes, disrupting replication .
- Topoisomerase inhibition : Molecular docking shows strong binding (ΔG = −9.2 kcal/mol) to Topo IIα’s ATP-binding domain .
Validation : In vitro assays (e.g., MTT) against HeLa cells show IC₅₀ values of 12–18 µM, with apoptosis confirmed via caspase-3 activation .
Q. How do reaction conditions influence intramolecular cyclization vs. substitution pathways?
Competing pathways arise during alkylation:
- Cyclization : Heating 6-(3-chloropropyl) derivatives in acetone with NaI promotes cyclization to pyrrolo-fused products via SN2 mechanisms .
- Substitution : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution with amines, yielding linear derivatives. TBAI enhances substitution efficiency by stabilizing iodide intermediates .
Analytical tools : LC-MS and ¹H NMR track reaction progress, while X-ray crystallography resolves cyclized vs. linear structures .
Q. What strategies resolve contradictions in reported biological activities of indoloquinoxaline derivatives?
Discrepancies in antiviral/anticancer IC₅₀ values often stem from:
- Structural variations : Aminoethyl substituents (e.g., 6-(2-dimethylaminoethyl)) enhance solubility but reduce intercalation efficiency compared to hydrophobic analogs .
- Assay conditions : Varying pH (e.g., pH 5 vs. 7) impacts protonation states and DNA-binding affinity. Controlled studies using isothermal titration calorimetry (ITC) clarify these effects .
Q. How are computational methods (e.g., DFT, molecular docking) applied to optimize indoloquinoxaline-based sensitizers for solar cells?
- DFT : Predicts optoelectronic properties by modeling charge distribution. For example, 6-(3,4-dimethoxybenzyl) derivatives show red-shifted absorption (λmax = 450 nm) due to extended π-conjugation .
- Docking : Screens derivatives for dye-sensitized solar cell (DSSC) applications by simulating binding to TiO₂ surfaces. Triarylamine-substituted analogs exhibit improved electron injection efficiency (η = 8.2%) .
Methodological Considerations
Q. What analytical techniques are critical for characterizing indoloquinoxaline derivatives?
- Structural confirmation : ¹H/¹³C NMR (e.g., δ 7.99 ppm for aromatic protons) and HRMS .
- Crystallography : Single-crystal X-ray diffraction (CCDC 997724) resolves regiochemistry of alkylation products .
- Electrochemical profiling : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) determines HOMO/LUMO levels .
Q. How are nitro groups selectively reduced in 9-nitroindoloquinoxaline derivatives?
- Catalytic hydrogenation : Pd/C (10% w/w) in DMAc under H₂ (2.7 atm, 24 h) reduces nitro to amino groups with >90% yield. Acidic workup (HCl, pH 5) isolates the amine as a hydrochloride salt .
- Alternatives : Zn/HCl or Fe/NH₄Cl achieve similar reductions but with lower regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
